2-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-6-fluorobenzamide
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Overview
Description
2-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-6-fluorobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a fluorobenzamide moiety, and a furan ring substituted with an oxazole group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-6-fluorobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-6-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-6-fluorobenzamide has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-6-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and furan-containing molecules. Examples are:
Uniqueness
What sets 2-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-6-fluorobenzamide apart is its combination of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3/c1-9-15(10(2)24-21-9)14-7-6-11(23-14)8-20-17(22)16-12(18)4-3-5-13(16)19/h3-7H,8H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJAJYHXYLTZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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